![molecular formula C16H14FN3O2 B2986759 N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 296234-69-0](/img/structure/B2986759.png)
N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
“N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine” is an organic compound that likely contains a quinazoline core structure, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring . The molecule also has a fluorophenyl group and an amine group attached to it .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The amine group might be expected to participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Properties
N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has shown significant promise in cancer research. A study found that similar compounds in the 4-anilinoquinazoline class are potent apoptosis inducers and effective anticancer agents. These compounds also exhibit high blood-brain barrier penetration, making them potential candidates for treating brain tumors (Sirisoma et al., 2009).
PET Imaging Agents for Tumor Detection
Research has explored the use of N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine derivatives as positron emission tomography (PET) imaging agents for tumor detection. These derivatives have shown potential due to their ability to accumulate in tumors and fast clearance from blood and muscle, making them suitable for cancer imaging (Chen et al., 2012).
Antibacterial Applications
A related compound, 8-chloroquinolone, with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, has been discovered to possess potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This finding indicates the potential of N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine in developing new antibacterial agents (Kuramoto et al., 2003).
Antitubercular Agents
Research on the 2,4-diaminoquinazoline series, which includes N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, has demonstrated their effectiveness as inhibitors of Mycobacterium tuberculosis growth. These compounds have shown bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating their potential as lead candidates for tuberculosis drug discovery (Odingo et al., 2014).
Antiviral Properties
N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine and its derivatives have been evaluated as potent inhibitors of viruses such as dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV). These compounds have shown significant antiviral activity with minimal toxicity, offering a potential avenue for the treatment of these viral infections (Saul et al., 2021).
Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential areas of interest could include medicinal chemistry, materials science, and chemical biology .
properties
IUPAC Name |
N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOMUHBHUSAARV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50877961 |
Source
|
Record name | 6,7-DIMETHOXY-4-(P-FLUOROANILINO)-QUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50877961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |
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